Dichloroglyoxime
Overview
Description
Dichloroglyoxime is a chemical compound known for its significant applications in various fields, including chemistry, biology, and industry. It is characterized by its molecular formula (C_2H_2Cl_2N_2O_2) and is recognized for its white crystalline appearance. This compound is particularly notable for its role as an industrial bactericide and as a precursor in the synthesis of nitrogen heterocyclic compounds .
Mechanism of Action
Target of Action
Dichloroglyoxime primarily targets the enzyme lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria. This compound acts as an uncompetitive inhibitor of lysozyme, with a Ki of 52 µM .
Mode of Action
This compound interacts with lysozyme, leading to considerable inhibition of the enzyme’s activity . At high concentrations, there is a noticeable decrease in the tertiary fold of lysozyme, especially with this compound .
Biochemical Pathways
It is known that the compound interferes with the function of lysozyme, an enzyme involved in the immune response against bacterial infections . This could potentially affect various biochemical pathways related to immune response and bacterial cell wall degradation.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
The interaction of this compound with lysozyme results in the inhibition of the enzyme’s activity . At high concentrations, this compound can cause a significant decrease in the tertiary structure of lysozyme . This could potentially lead to a decrease in the enzyme’s ability to break down bacterial cell walls, thereby affecting the immune response.
Biochemical Analysis
Biochemical Properties
Dichloroglyoxime has been studied for its effects on the activity and structure of lysozyme, a type of enzyme . It acts as an uncompetitive inhibitor, affecting the enzyme’s function . The interaction between this compound and lysozyme does not cause considerable change in the secondary structure of the enzyme .
Cellular Effects
In cellular contexts, this compound has been observed to cause disturbances and subsequent stop of cytoplasmic streaming at certain concentrations . At higher concentrations, it can induce a rapid stop of cytoplasmic streaming followed by contraction of the whole plasmodium, blebbing, and disintegration of the plasma membrane .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as lysozyme. It acts as an uncompetitive inhibitor, which means it binds to the enzyme-substrate complex and prevents the reaction from proceeding . This interaction does not cause considerable change in the secondary structure of the enzyme, but it can lead to a decrease in the tertiary fold of the lysozyme at high concentrations of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows different effects over time. At low concentrations, it can cause considerable inhibition of enzyme activity . At high concentrations, it can lead to a decrease in the tertiary fold of the lysozyme, presenting structural characteristics of a molten globule-like state .
Metabolic Pathways
It is known that this compound can interact with enzymes such as lysozyme, potentially affecting metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloroglyoxime can be synthesized through several methods:
Chlorine Method: This involves the reaction of glyoxime with chlorine gas under controlled conditions.
NCS/DMF Method: This method utilizes N-chlorosuccinimide (NCS) and dimethylformamide (DMF) as reagents.
NCS/DMF Improved Method: An optimized version of the NCS/DMF method, which enhances the yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is typically produced using glyoxime, hydrochloric acid, and hydrogen peroxide. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Dichloroglyoxime undergoes various chemical reactions, including:
Nucleophilic Substitution: For example, the reaction with copper(I) acetylides leads to the formation of 3,3′-biisoxazoles.
Coordination Reactions: It forms complexes with metals such as nickel and copper, resulting in compounds with significant biological and chemical properties.
Common Reagents and Conditions:
Copper(I) Acetylides: Used in nucleophilic substitution reactions.
Nickel and Copper Salts: Utilized in the formation of coordination complexes.
Major Products:
3,3′-Biisoxazoles: Formed through nucleophilic substitution.
Nickel and Copper Complexes: Resulting from coordination reactions
Scientific Research Applications
Dichloroglyoxime has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dichloroglyoxime can be compared with other similar compounds, such as:
Glyoxime: Similar in structure but lacks the chlorine atoms present in this compound.
Disulfanilamide Glyoxime: Formed by the reaction of this compound with sulfanilamide, resulting in a compound with different coordination properties.
Diaminobenzoylglyoxime: Synthesized by the condensation of m-aminobenzoic acid with this compound, leading to coordination polymers with unique properties.
Uniqueness: this compound is unique due to its dual chlorine atoms, which enhance its reactivity and make it a valuable precursor for synthesizing complex nitrogen heterocyclic compounds .
Properties
IUPAC Name |
(1Z,2Z)-N,N'-dihydroxyethanediimidoyl dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1-,6-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQVJAPIQPIIPF-IOBHVTPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(=NO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N\O)(\Cl)/C(=N/O)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2038-44-0 | |
Record name | Ethanediimidoyl dichloride, N1,N2-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloroglyoxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanediimidoyl dichloride, N1,N2-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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